molecular formula C8H14O B1332180 Octahydropentalenol CAS No. 94247-94-6

Octahydropentalenol

Cat. No.: B1332180
CAS No.: 94247-94-6
M. Wt: 126.2 g/mol
InChI Key: AOONMBCPMGBOBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octahydropentalenol can be synthesized through several methods. One common approach involves the hydrogenation of pentalenolactone, a naturally occurring compound, under high pressure and in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Octahydropentalenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halides or amines.

Scientific Research Applications

Octahydropentalenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of octahydropentalenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

    Cyclohexanol: A similar saturated cyclic alcohol with the formula C6H12O.

    Menthol: A naturally occurring cyclic alcohol with a similar structure but different functional groups.

Uniqueness: Octahydropentalenol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to monocyclic alcohols like cyclohexanol and menthol. This structural uniqueness makes it valuable in specific applications where such properties are desired .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOONMBCPMGBOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915907
Record name Octahydropentalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94247-94-6
Record name Octahydropentalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094247946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydropentalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydropentalenol
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A mixture of (E)-6-acetoxy-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]bicyclo[3,3,0]octane (0.4 g; prepared as described in Example 31 and predominantly in the 2β-configuration), potassium carbonate (0.15 g) and methanol (10 ml) was heated at 50° C. for 8 hours. The mixture was then cooled and concentrated in vacuo. The resulting residue was extracted with dichloromethane (3×5 ml). Concentration in vacuo of the combined extracts gave (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-6-hydroxybicyclo[3,3,0]octane, predominantly in the 2β-configuration, in the form of an oil (0.36 g), sufficiently pure enough in the next stage.
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Synthesis routes and methods II

Procedure details

A stirred solution of 6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]-3-[(E)-4-methoxycarbonylbutylidene]bicyclo[3,3,0]octan-2-one (6.7 mg), prepared as described in Example 8 and predominantly in the 6β-configuration, otherwise known as (±)-methyl(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate, in tetrahydrofuran (0.5 ml) at -78° C. was treated dropwise with a solution of lithium tri-sec-butylborohydride in tetrahydrofuran (0.0196 ml; 1.0M). The stirred solution was allowed to warm to 0° during 2 hours and then it was stirred for a further period of 2 hours. Glacial acetic acid (0.15 ml) and water (0.2 ml) were then added to the mixture, which was then concentrated in vacuo. The resulting residue was dissolved in ethyl acetate (10 ml), washed with aqueous sodium bicarbonate solution (2M) and then with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and concentrated in vacuo. The resulting oil was treated with a solution of sodium hydroxide in 50% v/v aqueous methanol (0.1 ml; 2.5N) and stirred for 150 minutes at 20° C. The mixture was then carefully concentrated in vacuo, and diluted with water (6 ml) and diethyl ether (3 ml). The aqueous phase was separated, acidified to pH 3 by treatment with hydrochloric acid (2N), and extracted with ethyl acetate (4×10 ml). The combined organic extracts were dried over sodium sulphate and concentrated in vacuo. The resulting residue was subjected to chromatography on a silica gel column, using a mixture of ethyl acetate, hexane and glacial acetic acid (50:50:1 by volume) as eluant, to give 3-[(E)-4-carboxybutylidene]-6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]-2-hydroxybicyclo[3,3,0]octane (3.6 mg), predominantly in the 6β,6α-configuration, otherwise known as (±)-(5E,13E)-(6aS,9S),[mixture of (15R) and (15S)]-6a,15-dihydroxy-6,9-methano-15-cyclohexyl-16,17,18,19,20-pentanorprosta-5,13-dienoic acid [NMR in deuterochloroform: multiplets at 5.5, 3.5, 2.7-0.7 p.p.m⟧
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6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate
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